(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide
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Overview
Description
The compound (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide is a complex organic molecule with a unique structure that includes a thiazolidinone ring, a cyano group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide typically involves multiple steps One common method starts with the preparation of the thiazolidinone ring, which is then functionalized with the appropriate substituents The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF)
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the cyano group are key functional groups that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Cyano-substituted compounds: Molecules with cyano groups attached to different core structures.
Aromatic compounds: Molecules with similar aromatic rings but different functional groups.
Uniqueness
What sets (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)ethanamide apart is its combination of functional groups and the specific (2Z) configuration
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-17-3-7-19(8-4-17)15-24-26(33)31(22-13-9-20(28)10-14-22)27(34-24)23(16-29)25(32)30-21-11-5-18(2)6-12-21/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKPGYGQXXWQPY-VYIQYICTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=C(C=C3)C)S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=C(C=C3)C)/S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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